4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
CAS No.: 1235620-34-4
Cat. No.: VC4238673
Molecular Formula: C17H18F3NOS
Molecular Weight: 341.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235620-34-4 |
|---|---|
| Molecular Formula | C17H18F3NOS |
| Molecular Weight | 341.39 |
| IUPAC Name | 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
| Standard InChI | InChI=1S/C17H18F3NOS/c1-2-3-13-4-6-15(7-5-13)16(22)21(12-17(18,19)20)10-14-8-9-23-11-14/h4-9,11H,2-3,10,12H2,1H3 |
| Standard InChI Key | YWRSAHBGPSHDSW-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Introduction
The compound 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a complex organic molecule that combines a benzamide backbone with a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl group. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, potential applications, and any available research findings.
Synthesis Methods
The synthesis of 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves a multi-step process:
-
Preparation of Starting Materials: Synthesis of 4-propylbenzoic acid and thiophen-3-ylmethylamine.
-
Amidation Reaction: Coupling of 4-propylbenzoic acid with thiophen-3-ylmethylamine to form the initial amide.
-
Introduction of Trifluoroethyl Group: Reaction with a suitable trifluoroethylating agent to introduce the 2,2,2-trifluoroethyl group.
Potential Applications
While specific applications of 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide are not well-documented, compounds with similar structures have shown potential in various fields:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume